5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester
Overview
Description
5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, is crucial for the success of this pathway .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters like this compound is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological ph . This could potentially impact its bioavailability.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable building block in organic synthesis . It has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of its hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others depending on the reaction
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester is unique due to its combination of a boronic ester group and an amino group, which provides distinct reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to similar compounds .
Properties
IUPAC Name |
2-methyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O2/c1-12(2)8-18-9-13-7-14(11-19-10-13)17-20-15(3,4)16(5,6)21-17/h7,10-12,18H,8-9H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRHHNNCHVIFLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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